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Introduction
BBO-10203 is a pioneering, orally bioavailable, covalent small-molecule inhibitor that

represents a novel strategy in cancer therapy.[1] Unlike traditional kinase inhibitors, BBO-
10203 selectively targets the protein-protein interaction between the Rat Sarcoma (RAS) family

of oncoproteins and phosphoinositide 3-kinase alpha (PI3Kα).[1][2] By covalently binding to

Cysteine 242 within the RAS-Binding Domain (RBD) of the PI3Kα catalytic subunit (p110α),

BBO-10203 effectively blocks RAS-mediated activation of the PI3Kα signaling pathway.[1][3]

This targeted disruption has demonstrated potent anti-tumor activity in a range of preclinical

models, including those with KRAS mutations, PIK3CA mutations, and HER2 amplification,

without inducing hyperglycemia, a common dose-limiting side effect of conventional PI3Kα

inhibitors.[4][5][6]

These application notes provide a summary of the preclinical data for BBO-10203 and detailed

protocols for key experiments to evaluate its efficacy in inducing tumor regression.

Mechanism of Action
BBO-10203 is a first-in-class PI3Kα:RAS interaction breaker.[3] It specifically and covalently

binds to the Cys242 residue in the RBD of p110α, which prevents the activation of PI3Kα by all

RAS isoforms (K-RAS, H-RAS, and N-RAS).[1][7] This leads to the inhibition of downstream

signaling, including the phosphorylation of AKT (pAKT), a key mediator of cell proliferation and
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survival.[6][7] A significant advantage of this mechanism is that it does not interfere with insulin-

mediated glucose metabolism, thus avoiding the hyperglycemia associated with active site

PI3Kα inhibitors.[4][7]
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Caption: BBO-10203 Mechanism of Action.

Data Presentation
Table 1: In Vitro Activity of BBO-10203

Parameter Cell Lines Value Reference

pAKT Inhibition (IC50)
HER2-amplified, WT

or mutant PI3Kα
5 nM [6]

Cellular Target

Engagement

Diverse human cancer

cell lines
30 nM [7]

Table 2: In Vivo Efficacy of BBO-10203 in Xenograft
Models
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Model Treatment Dose Outcome Reference

KYSE-410

(HER2amp/KRA

SG12C) CDX

BBO-10203

Monotherapy

(Single Dose)

30 mg/kg, PO

~80% pAKT

inhibition, lasting

24h

[6][8]

KYSE-410

(HER2amp/KRA

SG12C) CDX

BBO-10203

Monotherapy

(Daily)

30 mg/kg, PO
Significant tumor

regression
[4][6]

Panel of CDX

and PDX models

with KRAS

mutations

BBO-10203

Monotherapy
Not specified

>70% average

tumor growth

inhibition

[7]

PIK3CA mutant

and HER2amp

human

xenografts

BBO-10203

Monotherapy

(Repeated Dose)

Not specified

Significant

antitumor

efficacy

[6][8]

HER2-positive

breast cancer

models

BBO-10203 +

Trastuzumab
Not specified

Pronounced

synergistic

antitumor effects

[1]

KRAS-G12D-

driven tumors

BBO-10203 +

KRAS inhibitors
Not specified

Regression of

tumors

unresponsive to

KRAS inhibitors

alone

[4]

KRAS mutant

models

BBO-10203 +

BBO-8520

(KRASG12C

inhibitor)

Well-tolerated

doses

Deep tumor

regressions
[9]

KRAS mutant

models

BBO-10203 +

BBO-11818

(panKRAS

inhibitor)

Well-tolerated

doses

Deep tumor

regressions
[9]
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Experimental Protocols
Protocol 1: In Vitro pAKT Inhibition Assay
This protocol is for determining the potency of BBO-10203 in inhibiting the PI3Kα pathway in

cancer cell lines.

Materials:

Cancer cell lines (e.g., KYSE-410, or other lines with relevant mutations)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

BBO-10203 stock solution (in DMSO)

Phosphate Buffered Saline (PBS)

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

Primary antibodies (anti-pAKT Ser473, anti-total AKT, anti-GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Western blot equipment

Procedure:

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency

after 24 hours.

Compound Treatment: Prepare serial dilutions of BBO-10203 in complete medium. Aspirate

the medium from the wells and add the BBO-10203 dilutions. Include a DMSO-only vehicle

control. Incubate for a specified time (e.g., 2-4 hours).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15137805?utm_src=pdf-body
https://www.benchchem.com/product/b15137805?utm_src=pdf-body
https://www.benchchem.com/product/b15137805?utm_src=pdf-body
https://www.benchchem.com/product/b15137805?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to

each well, scrape the cells, and transfer the lysate to a microfuge tube.

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein

concentration of the supernatant using a BCA assay.

Western Blotting:

Normalize protein amounts for all samples and prepare them for SDS-PAGE.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies against pAKT and total AKT overnight at

4°C. A loading control like GAPDH should also be probed.

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at

room temperature.

Develop the blot using a chemiluminescent substrate and image the bands.

Data Analysis: Quantify band intensities using densitometry software. Normalize the pAKT

signal to the total AKT signal. Plot the percentage of pAKT inhibition against the log

concentration of BBO-10203 and determine the IC50 value using non-linear regression.

Protocol 2: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BBO-10203
in a mouse xenograft model.
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Study Setup
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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